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Compound of Interest

Compound Name: JNJ-65355394

Cat. No.: B12402582 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of JNJ-65355394, a

potent and selective inhibitor of O-GlcNAcase (OGA), in various in vitro models of disease. The

protocols detailed below are designed to facilitate the investigation of JNJ-65355394's

mechanism of action and its therapeutic potential in neurodegenerative disorders and other

relevant disease areas.

Introduction
JNJ-65355394 is a small molecule inhibitor of O-GlcNAcase (OGA), the enzyme responsible

for the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine

residues of nuclear and cytoplasmic proteins.[1] The O-GlcNAc modification is a dynamic post-

translational modification that plays a crucial role in regulating a wide array of cellular

processes. By inhibiting OGA, JNJ-65355394 leads to an increase in global O-GlcNAcylation,

a strategy that has shown promise in preclinical models of neurodegenerative diseases such

as Alzheimer's and Parkinson's disease. The primary hypothesis is that increased O-

GlcNAcylation of proteins like tau and α-synuclein can interfere with their pathological

aggregation.

Principle of Action
The central mechanism of JNJ-65355394 is the inhibition of OGA, leading to a subsequent

increase in the O-GlcNAcylation of intracellular proteins. This enhanced glycosylation can
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modulate protein function, stability, and localization, thereby impacting downstream cellular

pathways implicated in disease pathogenesis.
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Figure 1: Mechanism of Action of JNJ-65355394.

Applications in In Vitro Disease Models
JNJ-65355394 is a valuable tool for investigating the role of O-GlcNAcylation in various

disease states. Potential applications include:

Neurodegenerative Diseases: Studying the effect of increased O-GlcNAcylation on the

aggregation of tau and α-synuclein in cellular models of Alzheimer's and Parkinson's

disease.
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Neuroinflammation: Investigating the impact of OGA inhibition on inflammatory pathways in

microglia and astrocyte cell cultures.

Other Proteinopathies: Exploring the potential of modulating O-GlcNAcylation in other

diseases characterized by protein aggregation.

Experimental Protocols
The following protocols provide a framework for utilizing JNJ-65355394 in common in vitro

assays. Researchers should optimize these protocols for their specific cell lines and

experimental conditions.

Protocol 1: Assessment of JNJ-65355394 on Global O-
GlcNAcylation in a Neuronal Cell Line
This protocol describes how to treat a neuronal cell line (e.g., SH-SY5Y) with JNJ-65355394
and assess the resulting changes in total protein O-GlcNAcylation.

Materials:

SH-SY5Y human neuroblastoma cell line

DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

JNJ-65355394 (stock solution in DMSO)

Phosphate-buffered saline (PBS)

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibody: anti-O-GlcNAc (e.g., RL2 or CTD110.6)

Primary antibody: anti-β-actin (loading control)

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Western blot imaging system

Procedure:

Cell Culture: Culture SH-SY5Y cells in complete medium at 37°C and 5% CO2. For

differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid.[2][3]

Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with

varying concentrations of JNJ-65355394 (e.g., 0.1, 1, 10, 100, 1000 nM) or a vehicle control

(DMSO) for a specified time (e.g., 24 hours).

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

Western Blotting:

Normalize protein concentrations and prepare samples for SDS-PAGE.

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Detect the signal using an ECL substrate and an imaging system.
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Strip the membrane and re-probe with an anti-β-actin antibody for a loading control.

Data Analysis: Quantify the band intensities for O-GlcNAcylated proteins and normalize to

the loading control.

Experimental Workflow: O-GlcNAcylation Assessment

Seed SH-SY5Y cells Treat with JNJ-65355394
(various concentrations) Cell Lysis Protein Quantification (BCA) Western Blot

(anti-O-GlcNAc) Data Analysis
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Figure 2: Workflow for O-GlcNAcylation Assessment.

Expected Results: A dose-dependent increase in the overall O-GlcNAcylation of proteins

should be observed with increasing concentrations of JNJ-65355394.

JNJ-65355394 (nM)
Fold Change in O-GlcNAcylation
(Normalized to Vehicle)

0 (Vehicle) 1.0

0.1 1.2 ± 0.1

1 2.5 ± 0.3

10 5.8 ± 0.6

100 8.2 ± 0.9

1000 8.5 ± 1.0

Table 1: Representative quantitative data for the

effect of JNJ-65355394 on global O-

GlcNAcylation in SH-SY5Y cells. Data are

presented as mean ± SEM from three

independent experiments.
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Protocol 2: In Vitro Tau Aggregation Assay
This protocol outlines a method to assess the effect of JNJ-65355394 on the heparin-induced

aggregation of recombinant tau protein, monitored by Thioflavin T (ThT) fluorescence.[4][5]

Materials:

Recombinant human tau protein (full-length or a fragment like K18)

Heparin sodium salt

Thioflavin T (ThT)

Assay buffer (e.g., PBS, pH 7.4)

JNJ-65355394 (stock solution in DMSO)

96-well black, clear-bottom plates

Plate reader with fluorescence detection (excitation ~440 nm, emission ~485 nm)

Procedure:

Preparation of Reagents: Prepare stock solutions of tau protein, heparin, ThT, and JNJ-
65355394 in the assay buffer.

Assay Setup: In a 96-well plate, combine the following in each well:

Recombinant tau protein (e.g., 2 µM final concentration)

JNJ-65355394 at various concentrations (e.g., 0.1 to 10 µM) or vehicle control

ThT (e.g., 20 µM final concentration)

Initiation of Aggregation: Add heparin to each well to initiate aggregation (e.g., 0.5 µM final

concentration).

Fluorescence Monitoring: Immediately place the plate in a plate reader pre-set to 37°C.

Measure ThT fluorescence at regular intervals (e.g., every 5 minutes) for several hours with
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intermittent shaking.

Data Analysis: Plot the fluorescence intensity over time for each condition. The lag time and

the maximum fluorescence intensity can be used to quantify the extent and kinetics of

aggregation.

Expected Results: JNJ-65355394 is not expected to directly inhibit tau aggregation in this cell-

free assay, as its mechanism is to increase O-GlcNAcylation within a cellular context. This

assay is more suitable for direct aggregation inhibitors. To test the hypothesis that JNJ-
65355394's effect on tau is mediated by O-GlcNAcylation, a cellular assay is required (see

Protocol 3).

Protocol 3: Cellular Tau Aggregation Model
This protocol describes a method to evaluate the effect of JNJ-65355394 on tau aggregation in

a cellular model. This can be achieved using cell lines that overexpress a mutant form of tau

(e.g., P301S) and are treated with an aggregation-inducing agent.

Materials:

HEK293 or SH-SY5Y cells stably expressing a pro-aggregant form of human tau (e.g.,

P301S-tau)

Culture medium

JNJ-65355394 (stock solution in DMSO)

Tau "seeds" (pre-formed fibrils of recombinant tau) or other aggregation inducers

Cell lysis buffer

Filter trap assay apparatus or methods for insoluble protein fractionation

Anti-tau antibodies for detection (e.g., total tau, phospho-tau)

Procedure:
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Cell Culture and Treatment: Culture the tau-expressing cells and treat with JNJ-65355394 or

vehicle for 24-48 hours.

Induction of Aggregation: Add tau seeds to the culture medium to induce the aggregation of

intracellular tau.

Cell Lysis and Fractionation: After an appropriate incubation period (e.g., 24-72 hours), lyse

the cells and separate the soluble and insoluble protein fractions by centrifugation.

Detection of Aggregated Tau:

Filter Trap Assay: Pass the insoluble fraction through a cellulose acetate membrane. The

aggregated tau will be trapped on the membrane and can be detected by dot blot using an

anti-tau antibody.

Western Blot: Analyze the insoluble fraction by Western blotting to detect high-molecular-

weight tau species.

Data Analysis: Quantify the amount of aggregated tau in each treatment condition and

normalize to the total tau levels.

Expected Results: Treatment with JNJ-65355394 is expected to reduce the amount of

insoluble, aggregated tau in a dose-dependent manner.

JNJ-65355394 (nM) Relative Tau Aggregation (% of Vehicle)

0 (Vehicle) 100

1 85 ± 7

10 62 ± 9

100 41 ± 6

1000 35 ± 5

Table 2: Hypothetical quantitative data for the

effect of JNJ-65355394 on induced tau

aggregation in a cellular model. Data are

presented as mean ± SEM.
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Protocol 4: In Vitro Neuroinflammation Model
This protocol details a method to assess the anti-inflammatory effects of JNJ-65355394 in a

co-culture model of neurons and microglia.[6][7]

Materials:

Primary cortical neurons

BV-2 microglial cell line

Neuron culture medium

BV-2 culture medium

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)

JNJ-65355394 (stock solution in DMSO)

Reagents for measuring nitric oxide (Griess reagent) and pro-inflammatory cytokines (ELISA

kits for TNF-α, IL-6)

Reagents for assessing neuronal viability (e.g., MTT assay or immunocytochemistry for

neuronal markers)

Procedure:

Co-culture Setup: Culture primary neurons for several days. Then, seed BV-2 microglia onto

the neuronal culture at a specific ratio (e.g., 1:5 microglia to neurons).

Treatment: Pre-treat the co-cultures with JNJ-65355394 or vehicle for a few hours.

Induction of Inflammation: Stimulate the co-cultures with LPS and IFN-γ to induce an

inflammatory response in the microglia.

Assessment of Inflammatory Mediators: After 24 hours, collect the culture supernatant and

measure the levels of nitric oxide, TNF-α, and IL-6.
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Assessment of Neuronal Viability: After 48-72 hours, assess neuronal viability using an MTT

assay or by fixing the cells and staining for a neuronal marker (e.g., NeuN or MAP2) to

quantify neuronal survival.

Data Analysis: Compare the levels of inflammatory mediators and neuronal viability between

the different treatment groups.

Experimental Workflow: Neuroinflammation Model
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Pre-treat with JNJ-65355394
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Measure Inflammatory
Mediators (24h)
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Figure 3: Workflow for In Vitro Neuroinflammation Assay.

Expected Results: JNJ-65355394 may reduce the production of pro-inflammatory mediators

and protect neurons from microglia-induced toxicity.
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Treatment TNF-α (pg/mL)
Neuronal Viability (% of
Control)

Control 25 ± 5 100

LPS/IFN-γ 550 ± 45 55 ± 8

LPS/IFN-γ + JNJ-65355394

(100 nM)
320 ± 30 80 ± 6

Table 3: Representative

quantitative data for the anti-

inflammatory and

neuroprotective effects of JNJ-

65355394 in a co-culture

model. Data are presented as

mean ± SEM.

Conclusion
JNJ-65355394 is a powerful research tool for elucidating the role of O-GlcNAcylation in health

and disease. The protocols provided here offer a starting point for investigating its therapeutic

potential in various in vitro disease models. Careful optimization of experimental conditions is

crucial for obtaining robust and reproducible data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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